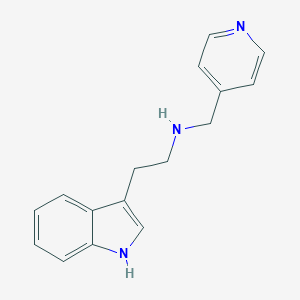
2-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)ethanamine, also known as 4-IEM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of tryptamine derivatives and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)ethanamine is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. The compound has been found to act as a partial agonist at serotonin 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood, anxiety, and cognition. Additionally, 2-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)ethanamine has been shown to activate dopamine D2 receptors, which are implicated in the regulation of reward and motivation.
Biochemical and Physiological Effects
2-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)ethanamine has been found to exhibit various biochemical and physiological effects in preclinical studies. The compound has been shown to increase the levels of serotonin and dopamine in the brain, which are important neurotransmitters involved in the regulation of mood and behavior. Additionally, 2-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)ethanamine has been found to enhance neuroplasticity, which is the brain's ability to adapt and change in response to new experiences.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)ethanamine in lab experiments is its high potency and selectivity for specific neurotransmitter receptors. This allows researchers to study the effects of the compound on specific pathways without affecting other systems in the brain. Additionally, 2-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)ethanamine has a relatively low toxicity profile, making it a safe compound for use in animal studies.
However, one of the limitations of using 2-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)ethanamine in lab experiments is its limited solubility in water, which can make it difficult to administer to animals. Additionally, the compound has a relatively short half-life, which can make it challenging to maintain stable levels in the bloodstream over extended periods.
Orientations Futures
There are several future directions for the research on 2-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)ethanamine. One area of interest is the development of novel antidepressant and anxiolytic drugs based on the compound's pharmacological activities. Additionally, further studies are needed to elucidate the precise mechanism of action of 2-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)ethanamine and its effects on various neurotransmitter systems in the brain. Finally, the use of 2-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)ethanamine as a tool for studying neuroplasticity and brain function in animal models holds great potential for advancing our understanding of the brain and its role in behavior and cognition.
Conclusion
In conclusion, 2-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)ethanamine is a promising compound with potential therapeutic applications in various fields of scientific research. The compound's pharmacological activities, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)ethanamine and its role in the development of novel drugs and therapies.
Méthodes De Synthèse
The synthesis of 2-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)ethanamine involves the reaction of indole-3-acetaldehyde with pyridine-4-methylamine in the presence of reducing agents such as sodium borohydride or lithium aluminum hydride. The resulting product is purified through recrystallization or chromatography methods. The synthesis of 2-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)ethanamine has been reported in various scientific publications, and the purity and yield of the compound can be optimized by modifying the reaction conditions.
Applications De Recherche Scientifique
2-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)ethanamine has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. The compound has been found to exhibit a wide range of pharmacological activities, including serotonin receptor agonism, dopamine receptor agonism, and inhibition of monoamine oxidase enzymes. These activities make 2-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)ethanamine a promising candidate for the development of novel antidepressant, anxiolytic, and antipsychotic drugs.
Propriétés
Formule moléculaire |
C16H17N3 |
|---|---|
Poids moléculaire |
251.33 g/mol |
Nom IUPAC |
2-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)ethanamine |
InChI |
InChI=1S/C16H17N3/c1-2-4-16-15(3-1)14(12-19-16)7-10-18-11-13-5-8-17-9-6-13/h1-6,8-9,12,18-19H,7,10-11H2 |
Clé InChI |
RHFWDNPLXMRBPV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNCC3=CC=NC=C3 |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)CCNCC3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Pentanol, 5-[(4-pyridinylmethyl)amino]-](/img/structure/B275919.png)

![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylbutan-2-amine](/img/structure/B275925.png)
![[2-(4-chlorophenyl)ethyl]{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B275926.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}propan-2-amine](/img/structure/B275928.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclopropanamine](/img/structure/B275929.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}prop-2-en-1-amine](/img/structure/B275930.png)
![2-(2-Methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)ethanol](/img/structure/B275933.png)
![2-(2-Methoxy-4-{[(3-pyridinylmethyl)amino]methyl}phenoxy)ethanol](/img/structure/B275934.png)
![3-(5-{[(2-Thienylmethyl)amino]methyl}-2-furyl)benzoic acid](/img/structure/B275936.png)
![3-{5-[(Cyclopentylamino)methyl]-2-furyl}benzoic acid](/img/structure/B275937.png)
![3-{5-[(Cyclohexylamino)methyl]-2-furyl}benzoic acid](/img/structure/B275938.png)
![4-{[(1-Methyl-3-phenylpropyl)amino]methyl}benzoic acid](/img/structure/B275939.png)
![3-{5-[(Isopentylamino)methyl]-2-furyl}benzoic acid](/img/structure/B275941.png)